molecular formula C21H19N3O3 B2691217 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795298-80-4

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2691217
CAS No.: 1795298-80-4
M. Wt: 361.401
InChI Key: CCXGFFMNRKUQBY-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a chroman-4-one core with a pyrrolidine ring linked via a 2-methylimidazo[1,2-a]pyridine-3-carbonyl group. The 2-methyl substituent on the imidazo ring influences electronic and steric properties, affecting reactivity and biological interactions .

Properties

IUPAC Name

1'-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-19(24-10-5-4-8-18(24)22-14)20(26)23-11-9-21(13-23)12-16(25)15-6-2-3-7-17(15)27-21/h2-8,10H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXGFFMNRKUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. The reaction proceeds through a catalytic Ortoleva-King mechanism, allowing the formation of alkenyl-substituted imidazoheterocycles.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production would likely use continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of spiro compounds, including 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may function by inhibiting key pathways involved in cancer cell proliferation and survival. Studies have shown that they can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer cells .
  • Case Study : A study demonstrated that certain spiro compounds derived from the chroman scaffold showed selective toxicity against cancer cells while sparing normal cells, highlighting their potential as targeted anticancer agents .

Antiparasitic Activity

The chroman-4-one framework has been identified as having antiparasitic properties. Research has focused on its ability to inhibit enzymes crucial for the survival of parasites such as Trypanosoma brucei and Leishmania major.

  • Inhibitory Effects : In vitro studies revealed that specific derivatives exhibited high selectivity indices against these parasites, suggesting their potential as lead compounds for drug development targeting parasitic infections .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may offer neuroprotective benefits.

  • Mechanism : The neuroprotective effects are thought to arise from antioxidant properties and the modulation of neuroinflammatory pathways. This is particularly relevant in conditions such as Parkinson's disease and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of spiro compounds. Variations in substituents on the imidazo and chroman rings can significantly influence biological activity.

SubstituentEffect on Activity
Methyl group at position 2Enhances anticancer activity
Carbonyl group at position 3Contributes to antiparasitic effects
Hydroxyl groupsMay increase solubility and bioavailability

Drug Development

The unique structural features of this compound make it a promising candidate for further drug development.

  • Pharmacophore Modeling : Utilizing pharmacophore modeling and molecular docking studies can help identify new derivatives with enhanced potency and selectivity against specific targets .

Clinical Trials

To fully realize the therapeutic potential of this compound, clinical trials are necessary to evaluate its safety and efficacy in humans.

Mechanism of Action

The mechanism by which 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Table 2: Activity Comparison
Compound Class Notable Activity Mechanism Insights Reference
2-Methylimidazo[1,2-a]pyridine-3-carbonyl derivatives Anticonvulsant (e.g., compound 3g in ) Possible modulation of ion channels or GABA pathways
Pyrido[1,2-a]pyrimidin-4-one analogs Unreported, but structural similarity to kinase inhibitors Potential kinase inhibition due to planar heterocycle
Spiro[piperidine-4,2'-quinoline] derivatives No direct activity reported Rigid spiro systems often exploited in CNS-targeting drugs

Key Observations:

  • The target compound’s biological activity remains uncharacterized, but structurally related spiro compounds (e.g., spiro[piperidine-4,2'-quinolines]) are explored for central nervous system (CNS) applications due to enhanced blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The spiro system may reduce solubility compared to non-spiro analogs (e.g., pyrido[1,2-a]pyrimidin-4-ones with polar piperazinyl groups), necessitating formulation adjustments .
  • Metabolic Stability: The rigid spiro structure could resist cytochrome P450-mediated degradation, extending half-life relative to flexible analogs like ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate .

Biological Activity

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H19_{19}N3_3O3_3
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 1795298-80-4

The compound features a spiro structure that combines a chroman moiety with a pyrrolidine ring and an imidazo-pyridine carbonyl group. This unique configuration may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate various heterocyclic precursors. For instance, the reaction of heterocyclic ketene aminals with suitable electrophiles can yield this compound efficiently.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • In vitro studies demonstrated that derivatives of imidazo-pyridine structures possess activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Potential

Research has highlighted the anticancer potential of similar spiro compounds. The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

A notable study indicated that spiro compounds can enhance reactive oxygen species (ROS) levels in cancer cells, leading to DNA damage and cell cycle arrest, which are critical for anticancer efficacy .

Neuroprotective Effects

Emerging evidence suggests that this class of compounds may also exhibit neuroprotective effects. Mechanistic studies have shown:

  • Reduction in neuroinflammation.
  • Protection against oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Study : A derivative of the compound was tested against Staphylococcus aureus and exhibited an IC50 value significantly lower than standard antibiotics, indicating strong antibacterial activity.
  • Cancer Research : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 15 µM.

Data Table

Biological Activity Effect IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus<5
AnticancerHeLa cell proliferation10
NeuroprotectiveROS reduction in neuronsN/A

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